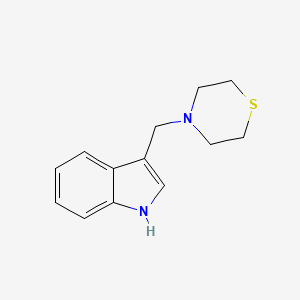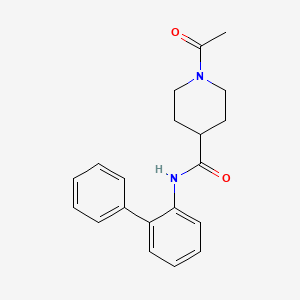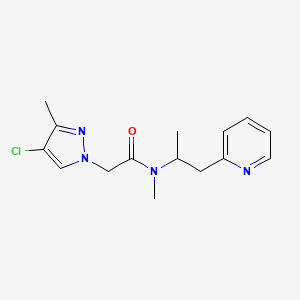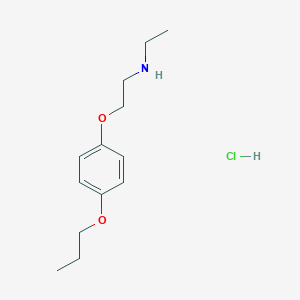
4-(1H-indol-3-ylmethyl)thiomorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-indol-3-ylmethyl)thiomorpholine is a compound that features an indole moiety linked to a thiomorpholine ring. The indole structure is a common scaffold in many biologically active molecules, known for its presence in natural products and pharmaceuticals. Thiomorpholine, a sulfur-containing heterocycle, adds unique chemical properties to the compound, making it of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-indol-3-ylmethyl)thiomorpholine typically involves the reaction of indole derivatives with thiomorpholine under specific conditions. One common method is the Mannich reaction, where indole reacts with formaldehyde and thiomorpholine in the presence of an acid catalyst . Another approach involves the use of Suzuki-Miyaura coupling, where a boronic acid derivative of indole is coupled with a thiomorpholine derivative under palladium catalysis .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(1H-indol-3-ylmethyl)thiomorpholine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in thiomorpholine can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the indole or thiomorpholine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted indole derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(1H-indol-3-ylmethyl)thiomorpholine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(1H-indol-3-ylmethyl)thiomorpholine involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The thiomorpholine ring may enhance the compound’s binding affinity and selectivity, contributing to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and serotonin share the indole scaffold but differ in their biological activities and applications.
Thiomorpholine Derivatives: Compounds such as thiomorpholine-3-carboxylic acid exhibit different chemical properties and uses.
Uniqueness
4-(1H-indol-3-ylmethyl)thiomorpholine is unique due to the combination of the indole and thiomorpholine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for research and development in various scientific fields .
Propiedades
IUPAC Name |
4-(1H-indol-3-ylmethyl)thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2S/c1-2-4-13-12(3-1)11(9-14-13)10-15-5-7-16-8-6-15/h1-4,9,14H,5-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIHNTJKVVRSJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-{[(2S,5R)-5-(1,4-oxazepan-4-ylmethyl)tetrahydrofuran-2-yl]methyl}pyridine-2-carbonitrile](/img/structure/B5282885.png)

![N-[(1S,2R)-2-(cyclopentylamino)cyclobutyl]-1-(4-methoxyanilino)cyclopentane-1-carboxamide](/img/structure/B5282902.png)
![4-Benzyl-1-[(2,3-dichlorophenyl)methyl]piperidine;oxalic acid](/img/structure/B5282909.png)

![2-[(5-Chloro-2-methoxyphenyl)methylamino]ethanol;hydrochloride](/img/structure/B5282924.png)
![[(3S,4R)-3-benzyl-4-hydroxy-4-methylpiperidin-1-yl]-(2-methylpyrimidin-5-yl)methanone](/img/structure/B5282925.png)
![4-[[4-Methyl-6-(4-methylphenyl)pyrimidin-2-yl]sulfanylmethyl]benzoic acid](/img/structure/B5282932.png)
![1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one (1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene)hydrazone](/img/structure/B5282935.png)

![N-methyl-1-[3-(2-pyridinyl)-5-isoxazolyl]-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)methanamine dihydrochloride](/img/structure/B5282950.png)
![2-(4-{[6-(2,4-DICHLOROPHENYL)-3-(DIFLUOROMETHYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YLIDEN]METHYL}PHENOXY)ACETAMIDE](/img/structure/B5282964.png)
![N-[(Z)-1-phenylethylideneamino]-4-pyrrol-1-ylbenzamide](/img/structure/B5282983.png)

